molecular formula C13H18N2 B13225598 (2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine

(2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine

Katalognummer: B13225598
Molekulargewicht: 202.30 g/mol
InChI-Schlüssel: COHFDVMBGGWFFR-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a 4-methyl-1H-indole moiety attached to a butan-2-amine chain, making it a molecule of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 4-methyl-1H-indole core.

    Chain Extension: The indole core is then subjected to a series of reactions to introduce the butan-2-amine chain. This often involves alkylation reactions using appropriate alkyl halides.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the indole ring or the amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine: Unique due to its specific structure and chiral center.

    4-Methyl-1H-indole: Lacks the butan-2-amine chain, resulting in different properties.

    (2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine: The (2S)-enantiomer, which may have different biological activities.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both the indole moiety and the butan-2-amine chain. This combination of features makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C13H18N2

Molekulargewicht

202.30 g/mol

IUPAC-Name

(2R)-4-(4-methyl-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C13H18N2/c1-9-4-3-5-12-13(9)11(8-15-12)7-6-10(2)14/h3-5,8,10,15H,6-7,14H2,1-2H3/t10-/m1/s1

InChI-Schlüssel

COHFDVMBGGWFFR-SNVBAGLBSA-N

Isomerische SMILES

CC1=C2C(=CC=C1)NC=C2CC[C@@H](C)N

Kanonische SMILES

CC1=C2C(=CC=C1)NC=C2CCC(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.